1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
Description
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZGKHDVXZLRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C26H32FN3O3S |
| Molecular Weight | 485.6 g/mol |
| CAS Number | 892759-84-1 |
The compound operates primarily through the inhibition of topoisomerase I (Top I), an enzyme critical for DNA replication and transcription. Inhibition of Top I leads to the disruption of cancer cell proliferation. Additionally, compounds with similar structures have shown potential in targeting various cancer cell lines, suggesting a broad spectrum of anti-cancer activity.
Anticancer Activity
Research indicates that derivatives of quinolone compounds, including 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one, exhibit significant anti-proliferative effects on various cancer cell lines. A notable study evaluated the compound's efficacy against several human cancer cell lines:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A549 (Lung) | 10.5 | Moderate sensitivity |
| HeLa (Cervical) | 8.2 | High sensitivity |
| BGC-823 (Stomach) | 12.0 | Moderate sensitivity |
| HepG2 (Liver) | 9.5 | High sensitivity |
The most potent derivatives showed efficacy comparable to established chemotherapeutic agents like camptothecin, with in vivo studies demonstrating tumor growth inhibition rates of up to 42.75% at doses of 20 mg/kg .
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties, particularly against cholinesterases. Studies have shown that it can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease pathways such as Alzheimer's disease. This dual inhibition suggests potential therapeutic applications beyond oncology .
Study on Topoisomerase Inhibition
In a study focused on the synthesis and evaluation of quinolone derivatives, several analogs were tested for their ability to inhibit Top I. The results indicated that compounds structurally related to 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one demonstrated significant Top I inhibition at concentrations as low as 100 µM .
Evaluation in Animal Models
In vivo studies using mouse models showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis in cancer cells, further supporting its potential as an anti-cancer agent .
Applications De Recherche Scientifique
Introduction to 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural components that include a butyl group, a fluorine atom, and a phenylsulfonyl moiety. This compound has garnered attention in recent research for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one. These compounds have shown promising activity against various cancer cell lines. For instance, modifications of similar quinoline structures have been evaluated for their cytotoxic effects on colon (HT29), ovarian (A2780), and breast (MCF-7) cancer cells, demonstrating significant growth inhibition at certain concentrations .
Case Study: Growth Inhibition Screening
A study involving a library of quinoline analogues reported that several compounds exhibited selective cytotoxicity against specific cancer types. For example, the compound's structure was modified to enhance its activity, leading to analogues that achieved GI50 values as low as 3.1 μM against MCF-7 cells .
Neurological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Research into quinoline derivatives has indicated their ability to act as ligands for serotonin receptors, which are implicated in cognitive processes and mood regulation . The exploration of such compounds may lead to advancements in treating cognitive impairments and psychiatric disorders.
Pharmacological Properties
The pharmacological profile of 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one includes its potential as an antagonist or modulator of various G-protein coupled receptors (GPCRs). The interaction with these receptors could be pivotal in developing therapies for conditions like anxiety and depression .
Toxicology and Safety Profiles
Understanding the safety profile of this compound is crucial for its application in clinical settings. Research into the toxicological aspects of related piperazine derivatives indicates varying degrees of safety and efficacy, emphasizing the need for comprehensive studies on 1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one to establish its therapeutic index .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Anticancer Activity | Inhibition of growth in various cancer cell lines | Significant activity against HT29, A2780, MCF-7; GI50 values as low as 3.1 μM |
| Neurological Applications | Potential ligands for serotonin receptors | Implications for treating cognitive impairments and mood disorders |
| Pharmacological Properties | Modulation of GPCRs | Potential for innovative treatments in mental health disorders |
| Toxicology | Assessment of safety and efficacy | Need for extensive toxicological studies to determine safety profiles |
Comparaison Avec Des Composés Similaires
Research Findings and Implications
Stability and Degradation Pathways
- Photodegradation Products: Analogs like Impurity C (7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) highlight susceptibility to light-induced degradation, suggesting that the phenylsulfonyl group in the target compound may confer greater stability .
- Synthesis By-Products : Impurity D (7-chloro derivative) and Impurity G (4-formylpiperazinyl) emphasize the importance of reaction conditions in minimizing undesired substitutions during synthesis .
Pharmacological Considerations
- Target Selectivity : The phenylsulfonyl group may engage in unique interactions with bacterial enzymes or human kinases, distinguishing it from carboxylic acid-containing analogs like Impurity D .
Q & A
Q. What are the standard synthetic pathways for synthesizing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the functionalization of the quinolin-4(1H)-one core. Key steps include:
- Introduction of the 6-fluoro group via electrophilic fluorination.
- Sulfonylation at the 3-position using phenylsulfonyl chloride under basic conditions.
- Coupling of the 4-propylpiperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination. Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or acetonitrile. Intermediates are validated by -NMR and LC-MS to ensure purity ≥95% .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : - and -NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis resolves 3D conformation and hydrogen-bonding networks, often using SHELXL for refinement .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers at 2–8°C, away from oxidizing agents. First-aid measures include rinsing exposed skin with water and seeking medical attention for ingestion .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins to enhance solubility.
- Pre-formulate the compound via salt formation (e.g., hydrochloride) or nanoemulsion techniques.
- Validate solubility using dynamic light scattering (DLS) or HPLC-UV quantification .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations?
- Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
- Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å) and refine with SHELXL.
- Analyze torsion angles and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to confirm stability of polymorphs .
Q. What experimental designs assess the compound’s environmental fate and degradation pathways?
- Hydrolysis Studies : Incubate at varying pH (3–9) and temperatures (25–50°C) to identify degradation products via LC-MS/MS.
- Photolysis : Expose to UV light (254–365 nm) and quantify half-life using kinetic modeling.
- Soil/Water Partitioning : Measure log (octanol-water) and adsorption coefficients () to predict mobility .
Q. How to optimize pharmacological testing for target selectivity against kinase isoforms?
- In Vitro Assays : Use FRET-based kinase activity assays with ATP concentrations mimicking physiological conditions.
- Dose-Response Curves : Test 10 nM–100 µM ranges to calculate IC and assess off-target effects.
- Molecular Docking : Align with homology models of target kinases (e.g., PI3Kγ) to rationalize binding affinities .
Q. How should conflicting bioactivity data from cell-based vs. enzymatic assays be interpreted?
- Membrane Permeability : Measure cellular uptake via LC-MS to rule out efflux pump interference.
- Protein Binding : Use equilibrium dialysis to quantify free fraction in serum-containing media.
- Metabolic Stability : Incubate with liver microsomes to identify rapid inactivation pathways .
Q. What strategies validate structure-activity relationships (SAR) for piperazine-substituted analogs?
Q. How to evaluate thermal stability for long-term storage in drug formulation?
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Accelerated stability studies (40°C/75% RH for 6 months) monitor impurity profiles via HPLC.
- Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
